3,3-Dimethylbutyl indole-3-acetate
Description
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3,3-dimethylbutyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)8-9-19-15(18)10-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
WPKYIARXWAMKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Esterification Route
The most straightforward and commonly employed approach is the esterification of indole-3-acetic acid or its derivatives with 3,3-dimethylbutanol or corresponding alkyl halides.
- Starting materials: Indole-3-acetic acid or methyl indole-3-acetate.
- Reagents: 3,3-Dimethylbutanol or 3,3-dimethylbutyl bromide.
- Catalysts/Conditions: Acid catalysts (e.g., sulfuric acid) or base catalysis with lithium diisopropylamide (LDA) for nucleophilic substitution.
- Solvents: Dichloromethane, ethanol, or tetrahydrofuran (THF).
- Temperature: Moderate temperatures, often starting in ice-bath conditions and then warming to room temperature.
- Work-up: Typical aqueous work-up with sodium hydroxide or hydrochloric acid to neutralize and extract the product.
- Purification: Thin-layer chromatography (TLC), silica gel column chromatography, and recrystallization.
Example from literature:
Nucleophilic Substitution Using Lithium Diisopropylamide (LDA)
- Procedure:
- Methyl indole-3-acetate is treated with LDA at low temperatures (-70 °C) to generate a nucleophilic intermediate.
- This intermediate then reacts with 3,3-dimethylbutyl bromide to form the 3,3-dimethylbutyl indole-3-acetate.
- Advantages: High selectivity and yield, controlled reaction conditions minimize side reactions.
- Yield: Reported yields are typically in the range of 79-85% for similar indole derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification (acid catalyzed) | Indole-3-acetic acid + 3,3-dimethylbutanol | Acid catalyst (e.g., H2SO4) | Ethanol, DCM | Moderate (RT) | ~70-80 | Simple, classical esterification |
| Nucleophilic substitution (LDA) | Methyl indole-3-acetate + 3,3-dimethylbutyl bromide | LDA base, alkyl bromide | THF, DCM | -70 °C to RT | 79-85 | High selectivity, requires low temp control |
| Ionic liquid mediated | Quaternary ammonium bromide + indole-3-acetic acid | Ion exchange resin, neutralization | Ethanol | RT | 99-100 | Green chemistry approach, high efficiency |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms structure and purity.
- Mass Spectrometry (MS): Confirms molecular weight.
- Column Chromatography: Silica gel chromatography using ethyl acetate/hexane mixtures for purification.
- Recrystallization: From benzene/ethanol or other solvent mixtures to obtain pure crystalline product.
Research Findings and Notes
- The synthesis of this compound is closely related to the chemistry of indole-3-acetic acid derivatives, which are well-studied in plant hormone research.
- The use of strong bases like LDA allows for regioselective alkylation at the acetate moiety.
- Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of the indole ring.
- The compound’s biological activity is under investigation, with potential applications as growth regulators or herbicides, similar to other indole derivatives.
- Green chemistry approaches using ionic liquids and recyclable solvents are promising for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl indole-3-acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetate derivatives with additional functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
3,3-Dimethylbutyl indole-3-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid by binding to auxin receptors and influencing gene expression related to plant growth and development. In medicinal applications, it may exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Structural Features :
- 3,3-Dimethylbutyl indole-3-acetate : Contains a branched 3,3-dimethylbutyl chain esterified to the indole-3-acetic acid moiety.
- Methyl indole-3-acetate (IUPAC: methyl 2-(1H-indol-3-yl)acetate) : A short-chain methyl ester with high volatility and lower molecular weight (191.2 g/mol) .
- Ethyl indole-3-acetate : Features an ethyl group, offering intermediate lipophilicity between methyl and longer-chain esters like 3,3-dimethylbutyl .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Q & A
How can researchers quantify 3,3-Dimethylbutyl indole-3-acetate in plant tissues with high sensitivity?
To quantify this compound in plant tissues, HPLC-MS/MS is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample preparation : Homogenize tissues in cold methanol/water (80:20, v/v) with internal standards (e.g., deuterated analogs) to control recovery rates .
- Chromatographic separation : Use a C18 reversed-phase column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve indole derivatives .
- Mass spectrometry : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., precursor → product ions specific to the ester group and dimethylbutyl side chain). Validate with calibration curves (1–1000 ng/mL) and spike-recovery tests (≥85% recovery) .
What enzymatic pathways degrade this compound, and how do pH conditions influence product formation?
Peroxidases (e.g., horseradish peroxidase) catalyze its degradation via pH-dependent mechanisms:
- At pH 6 : Compound II (ferryl peroxidase) forms transiently, leading to 3-methyleneoxindole as the major product .
- At pH 4 : Ferroperoxidase and compound III dominate, yielding indole-3-aldehyde .
- Methodological note : Use stopped-flow spectroscopy at varying pH (4–7) and low-temperature (-20°C) conditions to trap intermediates. Monitor oxygen consumption and UV-vis spectral shifts (e.g., 420 nm for compound III) .
How does structural modification of indole-3-acetate derivatives alter their aryl hydrocarbon receptor (AHR) agonist activity?
The 3,3-dimethylbutyl group may enhance lipophilicity and receptor binding compared to native indole-3-acetate. Key findings:
- AHR activation : Native indole-3-acetate acts as an agonist (EC50 ~50 μM in CaCo-2 cells), but bulky alkyl groups could sterically hinder binding or stabilize interactions with hydrophobic AHR pockets .
- Experimental design :
What synthetic strategies are optimal for introducing the 3,3-dimethylbutyl group to indole-3-acetate?
Two-step synthesis is typical:
Indole-3-acetic acid activation : React indole-3-acetic acid with DCC/NHS to form an active ester.
Esterification : Use 3,3-dimethylbutanol under reflux with acid catalysis (e.g., H2SO4) or enzymatic methods (e.g., lipases in nonpolar solvents) .
- Purity validation : Confirm via NMR (e.g., δ 1.0 ppm for dimethyl groups) and HPLC-UV (≥98% purity) .
How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Discrepancies often arise from assay conditions or metabolic instability :
- Controlled variables : Standardize cell lines (e.g., CaCo-2 vs. HepG2), serum-free conditions (to avoid protein binding), and incubation times.
- Stability testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS. Adjust concentrations to account for half-life .
- Antagonist vs. agonist : Test for AHR antagonism at high concentrations (>250 μM) using TCDD as a positive control .
What analytical challenges arise in distinguishing this compound from its metabolic byproducts?
Key challenges include:
- Co-elution in chromatography : Optimize gradient elution (e.g., 5–95% acetonitrile over 20 min) and use high-resolution MS (Q-TOF) to differentiate by mass accuracy (<5 ppm error) .
- Fragmentation patterns : Compare MS/MS spectra (e.g., m/z 202 → 130 for the parent vs. m/z 174 → 116 for indole-3-aldehyde) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., d5-3,3-dimethylbutyl group) as internal standards to confirm peak identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
